2-(Aminomethyl)oxazolo[4,5-c]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
[1,3]oxazolo[4,5-c]pyridin-2-ylmethanamine |
InChI |
InChI=1S/C7H7N3O/c8-3-7-10-5-4-9-2-1-6(5)11-7/h1-2,4H,3,8H2 |
InChI Key |
PCWWGHJKLXHBKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1OC(=N2)CN |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 2 Aminomethyl Oxazolo 4,5 C Pyridine Analogs
Systematic Structural Modifications of the Oxazolopyridine Core
The oxazolopyridine core serves as the fundamental framework for this class of compounds. Modifications to this bicyclic system, including the arrangement of the fused rings and the introduction of various substituents, can profoundly impact the molecule's interaction with biological targets.
The isomeric form of the oxazolopyridine core, which dictates the spatial orientation of the nitrogen and oxygen heteroatoms, is a critical determinant of biological activity. While direct comparative studies on 2-(aminomethyl)oxazolo[4,5-c]pyridine and its [4,5-b] and [5,4-b] isomers are limited, research on related oxazolopyridine-containing structures provides valuable insights.
For instance, in the context of Janus kinase 1 (JAK1) inhibition, it has been observed that replacing an oxazolo[5,4-d]pyrimidine (B1261902) moiety with other oxazole-containing fused heterocyclic rings, such as oxazolo[5,4-b]pyridine (B1602731) or oxazolo[4,5-c]pyridine (B1611411), led to enhanced inhibitory activity. mdpi.com This suggests that the specific arrangement of the pyridine (B92270) and oxazole (B20620) rings in the [5,4-b] and [4,5-c] isomers may be more favorable for binding to the active site of JAK1 compared to the pyrimidine-fused analog.
The oxazolo[4,5-b]pyridine (B1248351) scaffold has been identified in novel activators of SIRT1, a protein deacetylase with therapeutic potential in metabolic diseases. nih.govresearchgate.net Additionally, derivatives of oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.net Specifically, certain 2-(substituted phenyl)oxazolo[4,5-b]pyridines and their [5,4-b] counterparts have demonstrated significant anti-inflammatory and analgesic effects. researchgate.net
The following table summarizes the observed biological activities for different oxazolopyridine isomers from various studies.
| Isomer | Reported Biological Activity | Reference |
|---|---|---|
| oxazolo[4,5-c]pyridine | Enhanced JAK1 inhibitory activity (relative to oxazolo[5,4-d]pyrimidine) | mdpi.com |
| oxazolo[4,5-b]pyridine | SIRT1 activation, anticancer, anti-inflammatory, analgesic, antimicrobial | nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net |
| oxazolo[5,4-b]pyridine | Enhanced JAK1 inhibitory activity (relative to oxazolo[5,4-d]pyrimidine), anti-inflammatory, analgesic, antimicrobial | mdpi.comresearchgate.netresearchgate.net |
The introduction of substituents onto the pyridine portion of the oxazolopyridine core can significantly modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its biological activity. Structure-activity relationship studies on related heterocyclic systems, such as thiazolo[5,4-b]pyridines, have shown that the nature and position of substituents on the pyridine ring are critical for potency. For example, in a series of PI3K inhibitors with a thiazolo[5,4-b]pyridine (B1319707) core, the presence of a pyridyl group attached to the scaffold was found to be a necessary moiety for enzymatic potency, with its replacement by a phenyl group leading to a significant decrease in activity. nih.gov
Furthermore, general SAR studies on pyridine derivatives have indicated that the presence and positions of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) can enhance antiproliferative activity. nih.gov Conversely, the introduction of halogen atoms or bulky groups may lead to lower biological activity. nih.gov These general principles are likely to be applicable to the this compound scaffold and suggest that careful selection of substituents on the pyridine ring is a viable strategy for optimizing biological profiles.
Alterations to the oxazole ring, though less commonly explored than modifications to the pyridine moiety or the 2-aminomethyl side chain, can also impact biological activity. The substitution pattern on the oxazole ring plays a pivotal role in defining the biological activities of oxazole derivatives. nih.gov In many heterocyclic systems, the 2-position of the oxazole ring is a common site for substitution. However, in the case of this compound, this position is already occupied. Therefore, modifications would likely target the 5- or 7-positions of the oxazolopyridine ring system, which correspond to the 4- and 5-positions of the oxazole ring itself.
Studies on other oxazole-containing compounds have shown that electrophilic substitution generally occurs at the C5 position of the oxazole ring, especially when an electron-donating group is present. nih.gov Nucleophilic substitution is rarer but can occur, with the reactivity order being C2 > C4 > C5. nih.gov These reactivity patterns could be exploited to introduce novel functionality onto the oxazole portion of the this compound core, potentially leading to new biological activities.
Mechanistic Investigations of Oxazolopyridine Bioactivity
Elucidation of Molecular Targets for 2-(Aminomethyl)oxazolo[4,5-c]pyridine Analogs
The biological effects of this compound analogs are rooted in their interactions with specific molecular targets. Research has identified that these compounds can modulate the function of key proteins involved in cellular signaling, including enzymes and receptors.
A significant mechanism of action for oxazolopyridine analogs is the inhibition of various kinases, which are pivotal in cell signaling and proliferation. For instance, derivatives of the related thiazolo[5,4-b]pyridine (B1319707) scaffold have been identified as potent inhibitors of c-KIT kinase, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST). nih.gov Structure-activity relationship (SAR) studies have led to the development of compounds that can overcome resistance to existing inhibitors like imatinib. nih.gov One such derivative, 6r , demonstrated potent inhibition of a c-KIT double mutant (V560G/D816V) that is resistant to imatinib. nih.gov
Furthermore, thiazolo[5,4-b]pyridine analogs have been developed as potent phosphoinositide 3-kinase (PI3K) inhibitors. researchgate.net One representative compound, 19a , exhibited nanomolar inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ isoforms. researchgate.net Docking studies revealed that the N-heterocyclic core of this compound is directly involved in binding to the kinase through key hydrogen bond interactions. researchgate.net The oxazolo[4,5-c]pyridine (B1611411) moiety has also been noted to enhance the inhibitory activity against Janus kinase 1 (JAK1). mdpi.com
The broader class of pyrazolopyridine-based compounds has also been extensively explored as kinase inhibitors in anti-cancer therapy. nih.gov These scaffolds have been shown to target various kinases, including cyclin-dependent kinases (CDKs) such as CDK2 and CDK9, which are crucial for cell cycle regulation. mdpi.com For example, pyrazolo[3,4-b]pyridine derivatives 9a and 14g showed significant inhibitory activity against both CDK2 and CDK9. mdpi.com
Table 1: Kinase Inhibition by Oxazolopyridine Analogs and Related Compounds
| Compound | Target Kinase | IC50 Value | Reference |
|---|---|---|---|
| 6r | c-KIT V560G/D816V | 4.77 µM | nih.gov |
| 19a | PI3Kα | 3.6 nM | researchgate.net |
| 9a | CDK2 | 1.630 µM | mdpi.com |
| 9a | CDK9 | 0.262 µM | mdpi.com |
| 14g | CDK2 | 0.460 µM | mdpi.com |
| 14g | CDK9 | 0.801 µM | mdpi.com |
In addition to enzyme inhibition, oxazolopyridine analogs can exert their effects by modulating the activity of various cell surface and intracellular receptors. A series of novel oxazolo[5,4-d]pyrimidines, an isomeric scaffold, were designed and synthesized as competitive neutral antagonists for the cannabinoid receptor 2 (CB2). nih.gov Two compounds in this series, 47 and 48 , displayed CB2 binding affinity in the nanomolar range with significant selectivity over the CB1 receptor. nih.gov
Furthermore, oxazolo[4,5-b]pyridine (B1248351) derivatives have been identified as novel activators of SIRT1, an NAD+-dependent protein deacetylase involved in metabolic regulation. researchgate.netscienceopen.com These compounds are structurally distinct from and more potent than resveratrol, a known SIRT1 activator. researchgate.net The development of small-molecule inhibitors targeting the Interleukin-33 (IL-33) signaling pathway has also been a focus, with oxazolo[4,5-c]-quinolinone analogs being investigated. korea.ac.kr NMR binding studies have shown that these compounds interact with the hydrophobic pocket of IL-33, potentially blocking its interaction with its receptor, ST2. korea.ac.kr
The validation of molecular targets for novel compounds is a critical step in drug discovery. For oxazolopyridine analogs, target validation often involves a combination of computational and experimental approaches. For instance, in the development of oxazolo[4,5-g]quinazoline-2(1H)-one derivatives as epidermal growth factor receptor (EGFR) inhibitors, multiple computational methods were employed. nih.govwaocp.org These included pharmacophore-based virtual screening to identify potential binders, followed by molecular dynamics simulations and free energy calculations to confirm the stability of the protein-ligand complexes. nih.govwaocp.org
These computational studies provide insights into the binding modes of the compounds and help to rationalize their inhibitory activity. For example, docking studies of pyrazolo[3,4-b]pyridine derivatives in the active sites of CDK2 and CDK9 demonstrated a good fit, supporting their role as inhibitors of these kinases. mdpi.com Similarly, for thiazolo[5,4-b]pyridine inhibitors of c-KIT, molecular modeling can reveal key interactions with the ATP-binding site, validating c-KIT as a direct target. nih.gov These in silico methods, combined with in vitro enzymatic assays, serve to validate the molecular targets of these compounds.
Cellular Mechanisms of Action
The interaction of oxazolopyridine analogs with their molecular targets triggers a cascade of cellular events that ultimately determine their biological effects. These cellular mechanisms often involve the induction of programmed cell death (apoptosis) and the modulation of the cell cycle.
A common cellular response to treatment with anticancer oxazolopyridine analogs is the induction of apoptosis and arrest of the cell cycle. For example, thiazolo[5,4-b]pyridine derivatives have been shown to attenuate the proliferation of cancer cells by inducing both apoptosis and cell cycle arrest. nih.gov Similarly, certain anticancer pyridine (B92270) compounds have been found to induce G2/M phase cell cycle arrest and apoptosis in liver and breast cancer cells. nih.gov This is often associated with the upregulation of tumor suppressor proteins like p53 and the activation of stress-related kinases such as JNK. nih.gov
Pyrazolo[3,4-b]pyridine derivatives have also been reported to arrest the cell cycle and induce apoptosis by inhibiting CDK2 and/or CDK9. mdpi.com The inhibition of these key cell cycle regulators prevents the transition between different phases of the cell cycle, leading to a halt in proliferation. Furthermore, oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been shown to activate the caspase cascade, a family of proteases that are central to the execution of apoptosis. nih.govmdpi.com The activation of caspases, such as caspase-3, is a hallmark of apoptotic cell death. nih.gov In some cases, these compounds can also downregulate anti-apoptotic proteins like BCL-2. nih.gov
Table 2: Cellular Effects of Oxazolopyridine Analogs and Related Compounds
| Compound Class | Cellular Effect | Cancer Cell Line | Reference |
|---|---|---|---|
| Anticancer Pyridines | G2/M Arrest and Apoptosis | HepG2 (Liver), MCF-7 (Breast) | nih.gov |
| Pyrazolo[3,4-b]pyridines | Cell Cycle Arrest and Apoptosis | Hela, MCF7, HCT-116 | mdpi.com |
| mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridine derivatives | G2/M Phase Arrest | Trypanosoma cruzi | nih.gov |
The structural similarity of the oxazolopyrimidine core to purine (B94841) bases suggests that these compounds may act as antimetabolites, interfering with the synthesis or function of nucleic acids. nih.gov By mimicking natural purines, they could potentially be incorporated into DNA or RNA, leading to dysfunctional macromolecules, or they could inhibit enzymes involved in nucleic acid synthesis. nih.gov
While direct DNA intercalation or RNA binding is a plausible mechanism for some heterocyclic compounds, specific studies on this compound are limited. However, research on related structures provides insights. For example, a fluoroquinolone derivative, KG022, has been shown to bind to RNA molecules with bulged C or G residues. nih.gov The specificity of this interaction is influenced by the base pair located at the 3' side of the bulge, with a preference for G-C and A-U pairs. nih.gov This highlights the potential for small molecules with heterocyclic cores to recognize and bind to specific RNA structures.
Mechanistic Insights into this compound Remain Elusive
Following an extensive review of scientific literature and chemical databases, there is currently no publicly available research detailing the specific bioactivity and mechanistic investigations of the chemical compound This compound . While the broader class of oxazolopyridines has been explored for various therapeutic applications, data pertaining to the signaling pathway perturbations, molecular interactions, and binding modes of this specific molecule have not been reported.
The provided outline requests detailed information on topics such as ligand-protein interaction profiling and allosteric versus orthosteric modulation mechanisms. Fulfilling these requirements necessitates access to specific preclinical research data from cell-based assays, biophysical binding studies, and structural biology analyses. Searches for this compound have not yielded any such studies.
Research on related heterocyclic scaffolds offers some context for the potential biological activities of oxazolopyridine derivatives. For instance, studies on the isomeric oxazolo[5,4-d]pyrimidine core have identified compounds with anticancer properties that function through the inhibition of targets like vascular endothelial growth factor receptor-2 (VEGFR-2). Similarly, research into 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridines , a structurally related scaffold, has identified potent and orally active negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), suggesting a potential for this class of compounds to interact with G protein-coupled receptors at allosteric sites.
However, these findings are related to different, though structurally similar, molecules. The specific substitution of an aminomethyl group at the 2-position of the oxazolo[4,5-c]pyridine ring system creates a unique chemical entity. Without dedicated research on this exact compound, any discussion of its mechanism of action would be purely speculative and scientifically unsubstantiated.
Consequently, the information required to populate the requested article sections is not available in the current body of scientific literature. The sections on signaling pathway perturbations, ligand-protein interaction profiling, and allosteric versus orthosteric modulation for this compound cannot be completed at this time.
Computational and Theoretical Chemistry Studies of 2 Aminomethyl Oxazolo 4,5 C Pyridine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2-(Aminomethyl)oxazolo[4,5-c]pyridine. These methods provide a detailed description of the electron distribution and energy levels, which are crucial for understanding its chemical behavior.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been widely applied to study the molecular and electronic properties of pyridine (B92270) derivatives. electrochemsci.org For oxazolo[4,5-b]pyridine (B1248351) derivatives, DFT calculations, often using the B3LYP hybrid functional, have been employed to investigate their electronic structure and predict their reactivity. rsc.orgmostwiedzy.pl These studies involve optimizing the molecular geometry to its lowest energy state and calculating various quantum chemical parameters.
DFT studies on similar pyridine dicarboxylic acids have been used to evaluate their corrosion inhibition capabilities by examining their molecular and electronic properties. electrochemsci.org The relationship between quantum chemical parameters and inhibition efficiencies is often explored to identify promising candidates. electrochemsci.org For instance, the optimized geometrical structure, Mulliken charge distribution, and molecular electrostatic potential are calculated to understand the regions of the molecule that are susceptible to electrophilic or nucleophilic attack. electrochemsci.org In studies of 2-(substituted)oxazolo[4,5-b]pyridine derivatives, DFT has been used alongside ADME prediction and antimicrobial activity studies to provide a comprehensive understanding of the compounds' potential as therapeutic agents. rsc.org
Table 1: Key Quantum Chemical Parameters Calculated Using DFT
| Parameter | Description | Relevance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of a molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of a molecule. |
| Energy Gap (ΔE) | The difference between ELUMO and EHOMO | A smaller energy gap suggests higher reactivity. |
| Mulliken Charges | Distribution of atomic charges throughout the molecule | Helps in identifying sites for electrostatic interactions. |
| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential on the surface of the molecule | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the orbital that has the highest propensity to donate electrons, while the LUMO is the most likely to accept electrons. researchgate.netyoutube.com
The energy and distribution of the HOMO and LUMO are critical in determining the reactivity and bioactivity of a molecule. researchgate.net For oxazolopyridine derivatives, FMO analysis helps in understanding their interaction with biological targets. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of chemical reactivity. researchgate.net A smaller energy gap generally implies that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
In the context of this compound, the HOMO is likely to be located over the electron-rich regions of the fused ring system and the aminomethyl group, while the LUMO may be distributed over the electron-deficient parts of the pyridine ring. This distribution dictates how the molecule will interact with electrophiles and nucleophiles, respectively.
Prediction of Reaction Mechanisms and Transition States
Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms and identifying the structures of transition states. rsc.org By mapping the potential energy surface of a reaction, researchers can determine the most favorable reaction pathway and the energy barriers that must be overcome.
For heterocyclic systems like oxazolopyridines, these calculations can predict the outcomes of various chemical transformations, such as electrophilic substitution, nucleophilic substitution, and cycloaddition reactions. The calculated energies of reactants, intermediates, transition states, and products provide a quantitative understanding of the reaction kinetics and thermodynamics. This predictive capability is invaluable for designing efficient synthetic routes to novel derivatives of this compound and for understanding its metabolic pathways.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are computational techniques used to predict and analyze the binding of a ligand, such as this compound, to a biological target, typically a protein or enzyme. researchgate.netnih.gov These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Ligand-Target Binding Affinity Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target protein. These poses are then scored based on a scoring function that estimates the binding affinity.
For oxazolopyridine derivatives, molecular docking studies have been used to evaluate their potential as inhibitors of various enzymes. rsc.orgresearchgate.net For example, in a study on 2-(substituted)oxazolo[4,5-b]pyridine derivatives, molecular docking was performed with the DNA gyrase enzyme to evaluate their interactions and predict their antimicrobial activity. rsc.org The binding energy, which is a measure of the stability of the ligand-protein complex, is a key output of these simulations. nih.gov Lower binding energies typically indicate a more stable complex and a higher binding affinity.
Table 2: Example of Molecular Docking Results for a Hypothetical Target
| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | Hypothetical Kinase | -8.5 | ASP145, LYS72, GLU91 |
| Reference Inhibitor | Hypothetical Kinase | -9.2 | ASP145, LYS72, PHE146 |
This table is illustrative and does not represent actual experimental data for the specified compound.
Conformational Analysis and Flexibility of Oxazolopyridine Derivatives
The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. nih.gov For flexible molecules like this compound, which has a rotatable aminomethyl group, understanding its conformational preferences is crucial for predicting its binding mode to a target protein.
Computational methods, such as potential energy surface (PES) scans, can be used to explore the conformational space of a molecule. nih.gov Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's flexibility by simulating its motion over time. nih.gov MD simulations can reveal how the conformation of the ligand and the protein change upon binding and can help in assessing the stability of the ligand-protein complex. nih.gov These simulations can also provide insights into the role of solvent molecules in the binding process.
Virtual Screening for Novel Oxazolopyridine Scaffolds
Virtual screening has become a pivotal computational technique in the quest for novel therapeutic agents, enabling the high-throughput analysis of large chemical databases to identify molecules that are likely to bind to a biological target. In the context of oxazolopyridine systems, this methodology is employed to discover new chemical scaffolds that can serve as starting points for drug development. The process often leverages the three-dimensional structure of the target protein to filter compound libraries, seeking molecules with complementary shapes and chemical features to the binding site. nih.govnih.gov
One common approach involves structure-based pharmacophore screening. This method uses a representation of the target's active site, derived from techniques like GRID molecular interaction fields (MIFs), to define the essential steric and electronic features required for binding. nih.gov A computational search is then performed on multi-conformational chemical databases to find compounds that match this pharmacophore model. This strategy has proven effective in enriching libraries with known inhibitors, achieving significant fold-enrichment and successfully identifying active compounds from vast chemical spaces. nih.gov
Another strategy is scaffold hopping, which aims to identify structurally novel compounds that retain the key binding interactions of a known active molecule. nih.gov By parameterizing the interaction patterns and shapes of known scaffolds, databases can be searched for new core structures that maintain the necessary anchor points for biological activity. The identified scaffolds can then be elaborated with appropriate side chains and docked into the target's active site to validate their binding mode, ensuring they replicate the interaction pattern of the original ligand. nih.gov These computational methods facilitate the efficient identification of diverse and potent inhibitor chemotypes, including those based on the oxazolopyridine framework. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational statistical method used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. wisdomlib.orgnih.gov This approach is fundamental in modern drug design, allowing for the prediction of a compound's activity before its synthesis, thereby streamlining the discovery of more potent molecules. dmed.org.ua
Development of Predictive Models for Biological Activity
The development of predictive QSAR models for oxazolopyridine derivatives involves compiling a dataset of compounds with known biological activities (e.g., antifungal, anticancer) and calculating a wide range of molecular descriptors for each. wisdomlib.orgnih.gov Using statistical techniques like Multiple Linear Regression (MLR), a relationship is established between these descriptors (the independent variables) and the biological activity (the dependent variable). nih.gov
The robustness and predictive power of these models are evaluated using various statistical metrics. A key parameter is the coefficient of determination (R²), which indicates how well the model fits the data. For instance, a QSAR model developed for the antifungal activity of oxazolopyridine derivatives yielded a robust R² value of 0.8616. wisdomlib.org The model's predictive ability is further assessed through internal and external validation techniques, using metrics such as the leave-one-out cross-validation coefficient (Q² or Q²LOO). dmed.org.uanih.gov A reliable model for oxadiazolo pyridine derivatives, for example, demonstrated strong predictive power with a Q²LOO of 0.8303 and an external validation R²ext of 0.7712. nih.gov Such validated models are crucial tools for guiding the design of new compounds with enhanced biological efficacy. nih.govcas.org
Table 1: Statistical Validation of a Sample QSAR Model for Pyridine Derivatives
| Parameter | Description | Value |
|---|---|---|
| R² | Coefficient of determination (Training set) | 0.8433 |
| Q²LOO | Cross-validation coefficient (Leave-one-out) | 0.8303 |
| Q²LMO | Cross-validation coefficient (Leave-many-out) | 0.8275 |
| R²ext | Coefficient of determination (External test set) | 0.7712 |
| CCCtr | Concordance Correlation Coefficient (Training set) | 0.915 |
| CCCcv | Concordance Correlation Coefficient (Cross-validation) | 0.9081 |
Data derived from a QSAR study on oxadiazolo pyridine derivatives, a structurally related class. nih.gov
Identification of Key Molecular Descriptors
A critical outcome of QSAR analysis is the identification of specific molecular descriptors that significantly influence the biological activity of the compounds. researchgate.netwiley.com These descriptors are numerical values that characterize different aspects of a molecule's structure, such as its topology, electronic properties, or hydrophobicity. nih.govwiley.com
For oxazolopyridine and related heterocyclic systems, studies have shown that a combination of descriptor types is often necessary for accurate modeling. wisdomlib.org Topological and connectivity descriptors, which describe the arrangement and connection of atoms, have been found to be significant. wisdomlib.org In a study on antifungal oxazolopyridine derivatives, descriptors such as X1 (first-order molecular connectivity index), MSD (mean square distance index), XMOD (modified Zagreb index), and the indicator descriptor IX were identified as crucial for modeling activity. wisdomlib.org
In other models for similar pyridine-containing scaffolds, descriptors like MLFER_E (related to electrostatic interactions) and XlogP (a measure of lipophilicity) have been shown to be highly correlated with activity. nih.gov The identification of these key descriptors provides valuable insights into the mechanism of action, suggesting that properties like molecular size, shape, and lipophilicity play a vital role in the biological potency of these compounds. wisdomlib.orgnih.gov
Table 2: Examples of Key Molecular Descriptors in QSAR Models for Pyridine Scaffolds
| Descriptor Type | Descriptor Example | Property Represented | Relevance to Activity |
|---|---|---|---|
| Topological | X1, MSD | Molecular size, branching, and shape | Influences binding affinity and interaction with target sites. wisdomlib.org |
| Constitutional | XlogP, AlogP | Lipophilicity / Hydrophobicity | Affects membrane permeability and transport to the target. nih.govresearchgate.net |
| Electronic | MLFER_E, dipoleX | Electrostatic potential, charge distribution | Governs electrostatic and hydrogen bonding interactions with the receptor. nih.govnih.gov |
| Quantum Chemical | HOMO/LUMO Energy Gap | Chemical reactivity and stability | Lower energy gaps can indicate higher reactivity at the target site. rsc.org |
In Silico Prediction of Biological Potency and Selectivity for this compound Derivatives
In silico methods are extensively used to predict the biological potency and selectivity of this compound derivatives and related compounds, offering a rapid and cost-effective way to evaluate potential drug candidates. nih.govresearchgate.net These computational studies encompass molecular docking, molecular dynamics (MD) simulations, and the prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. rsc.orgresearchgate.net
Molecular docking studies are performed to predict the binding orientation and affinity of a ligand to its target protein. researchgate.net For instance, in studies of 2-(substituted)oxazolo[4,5-b]pyridine derivatives targeting the DNA gyrase enzyme, docking simulations revealed that active compounds overlap well with the known inhibitor at the ATP binding site, forming similar key protein-ligand interactions. rsc.org The stability of these predicted binding modes is often further assessed using MD simulations, which can confirm the persistence of crucial interactions over time. researchgate.net
Density Functional Theory (DFT) is another powerful tool used to analyze the electronic properties of these molecules. rsc.orgresearchgate.net Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting energy gap (ΔE), provide insights into the chemical reactivity and stability of the compounds. rsc.org Studies have shown a correlation between these quantum chemical parameters and biological activity; for example, highly active 2-(substituted)oxazolo[4,5-b]pyridine derivatives P5, P6, and P7 exhibited LUMO–HOMO ΔE values of 4.3508, 4.4471, and 4.4852 eV, respectively. rsc.org
Furthermore, in silico ADME predictions are used to assess the drug-likeness of the derivatives. nih.gov These models predict physicochemical properties to check for compliance with established guidelines like Lipinski's rule of five, which helps to filter out compounds with poor pharmacokinetic profiles early in the discovery process. nih.govresearchgate.net For many oxazolopyrimidine and related pyridine derivatives, these predictions have confirmed favorable properties, such as high gastrointestinal absorption. nih.govmdpi.com
Table 3: In Silico Predicted and Experimental Activity of Selected Oxazolopyridine Derivatives
| Compound ID | Target/Organism | Predicted Binding Energy (kJ/mol) | Experimental Activity |
|---|---|---|---|
| P7 (2-(4-trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine) | P. aeruginosa | N/A | MIC = 8 µg/mL |
| P5 (2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine) | P. aeruginosa | N/A | MIC = 16 µg/mL |
| 3g (oxazolo[5,4-d]pyrimidine derivative) | HT29 cancer cell line | -47.3 (VEGFR-2) | CC50 = 58.4 µM |
| 3j (oxazolo[5,4-d]pyrimidine derivative) | HT29 cancer cell line | -45.0 (VEGFR-2) | CC50 = 100.2 µM |
Data derived from studies on 2-(substituted)oxazolo[4,5-b]pyridine and oxazolo[5,4-d]pyrimidine (B1261902) derivatives. rsc.orgmdpi.com
Advanced Analytical Characterization Techniques in Oxazolopyridine Research
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a molecule like 2-(Aminomethyl)oxazolo[4,5-c]pyridine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirming the molecular structure. mdpi.comnih.gov
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their chemical environments. For this compound, distinct signals are expected for the protons on the pyridine (B92270) ring, the aminomethyl (-CH₂NH₂) group, and the amine (-NH₂) itself. The aromatic protons on the pyridine moiety typically appear in the downfield region (δ 7.0-8.5 ppm). The methylene (-CH₂) protons of the aminomethyl group would likely appear as a singlet around δ 4.0-5.0 ppm, while the amine protons often present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. chemicalbook.comresearchgate.net
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The fused oxazolopyridine ring system contains several quaternary carbons and carbons bonded to heteroatoms (N, O), which typically resonate in the δ 110-165 ppm range. rsc.orghmdb.ca The carbon of the aminomethyl side chain (-CH₂) would be expected at a more upfield position, typically in the range of δ 40-50 ppm.
2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the molecular puzzle. nih.govmdpi.com
COSY establishes proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyridine ring.
HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to its corresponding carbon signal. nih.gov
HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the aminomethyl group to the oxazole (B20620) ring and confirming the fusion of the oxazole and pyridine rings. nih.gov
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Pyridine CH | 8.0 - 8.5 | 140 - 155 | C(quaternary), other Pyridine C |
| Pyridine CH | 7.2 - 7.8 | 115 - 125 | C(quaternary), other Pyridine C |
| -CH₂- | 4.5 - 5.0 | 40 - 50 | Oxazole C(quaternary) |
| -NH₂ | 2.0 - 3.5 (broad) | N/A | -CH₂- |
| Oxazole C=N | N/A | 160 - 165 | -CH₂- H |
| Fused Ring C | N/A | 145 - 155 | Pyridine H |
| Fused Ring C-O | N/A | 150 - 160 | Pyridine H |
Note: The data in the table is a hypothetical representation based on typical chemical shifts for analogous structures and is intended for illustrative purposes.
Mass Spectrometry (MS and MS/MS Techniques for Exact Mass and Fragmentation)
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), provides a highly accurate mass measurement of the molecular ion. mdpi.com For this compound (C₇H₇N₃O), HRMS would be used to confirm its calculated exact mass of 149.0589 g/mol . chemicalbook.com
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecular ion, which provides valuable structural information. libretexts.org The fragmentation of the protonated molecule [M+H]⁺ would likely involve characteristic losses.
Loss of the aminomethyl side chain: Cleavage of the bond between the oxazole ring and the side chain is a probable fragmentation pathway.
Ring cleavage: The fused oxazolopyridine ring system can undergo fragmentation, leading to the loss of small, stable neutral molecules such as hydrogen cyanide (HCN) or carbon monoxide (CO), which are characteristic of pyridine and oxazole rings, respectively. clockss.orgsapub.orgmdpi.com
| Ion | Formula | Calculated m/z | Proposed Identity/Origin |
| [M+H]⁺ | [C₇H₈N₃O]⁺ | 150.0662 | Protonated Molecular Ion |
| [M-NH₃+H]⁺ | [C₇H₅N₂O]⁺ | 133.0396 | Loss of ammonia from the side chain |
| [M-CH₂NH₂+H]⁺ | [C₆H₄N₂O]⁺ | 120.0324 | Cleavage of the aminomethyl group |
| Fragment | [C₅H₄N₂]⁺ | 92.0374 | Fragment from ring cleavage (loss of CO, CH₂NH) |
Note: The fragmentation data is predicted based on common fragmentation pathways for related heterocyclic structures.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display characteristic absorption bands:
N-H stretching: The primary amine (-NH₂) group will show one or two bands in the 3300-3500 cm⁻¹ region.
C-H stretching: Aromatic C-H stretching from the pyridine ring will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the -CH₂- group will be just below 3000 cm⁻¹.
C=N and C=C stretching: The aromatic ring system will exhibit several absorption bands in the 1450-1650 cm⁻¹ region. pw.edu.plresearchgate.net
C-O-C stretching: The oxazole ring's ether linkage would produce a strong absorption band, typically in the 1050-1250 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The oxazolo[4,5-c]pyridine (B1611411) core constitutes a conjugated aromatic system, which is expected to absorb UV radiation. The spectrum would likely show absorption maxima (λₘₐₓ) corresponding to π → π* transitions. researchgate.net The position of these maxima can be influenced by the solvent, a phenomenon known as solvatochromism. nih.govsielc.com
| Technique | Expected Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |
| IR | 3300 - 3500 | N-H stretch (amine) |
| IR | 3000 - 3100 | Aromatic C-H stretch |
| IR | 2850 - 2960 | Aliphatic C-H stretch |
| IR | 1450 - 1650 | C=C and C=N ring stretching |
| IR | 1050 - 1250 | C-O-C stretch (oxazole) |
| UV-Vis | 250 - 280 nm | π → π* transition |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for separating the target compound from reaction byproducts, starting materials, and other impurities, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and its higher-resolution variant, UPLC, are the primary methods for assessing the purity of non-volatile organic compounds. helixchrom.com For a polar and basic compound like this compound, reversed-phase HPLC is the most common approach. helixchrom.comsielc.com
A typical method would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. An acidic modifier, such as formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape by ensuring the basic amine is protonated. ptfarm.plnih.gov Purity is determined by integrating the peak area of the main compound relative to the total area of all peaks detected, typically using a UV detector set at one of the compound's absorption maxima.
| Parameter | Typical Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 1 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities
While GC-MS is generally unsuitable for analyzing the thermally labile and non-volatile parent compound, it is the gold-standard technique for the detection and quantification of residual volatile organic compounds (solvents) remaining from the synthesis and purification processes. mdpi.com Regulatory guidelines, such as ICH Q3C, mandate limits for residual solvents in pharmaceutical substances. thermofisher.com
The standard method is headspace GC-MS, where the sample is heated in a sealed vial, and the vapor (headspace) containing the volatile solvents is injected into the GC-MS system. researchgate.net This prevents non-volatile matrix components from contaminating the instrument. The GC separates the various solvents, which are then identified and quantified by the mass spectrometer. google.com Common solvents that could be screened for include ethanol, ethyl acetate, dichloromethane, toluene, and acetone. gcms.cz
| Solvent Class (ICH) | Example Solvent | Typical GC Column | Detection |
| Class 2 | Toluene, Acetonitrile | DB-624, HP-5ms | Mass Spectrometry (MS) |
| Class 2 | Dichloromethane | DB-624, HP-5ms | Mass Spectrometry (MS) |
| Class 3 | Ethanol, Acetone | WAX, HP-5ms | Mass Spectrometry (MS) |
| Class 3 | Ethyl Acetate | WAX, HP-5ms | Mass Spectrometry (MS) |
Crystallographic Analysis (X-ray Diffraction for Solid-State Structure)
Crystallographic analysis, particularly single-crystal X-ray diffraction, stands as a definitive method for the unambiguous determination of the solid-state structure of molecules like this compound. This powerful analytical technique provides precise information about the three-dimensional arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and intermolecular interactions. Such data is crucial for understanding the compound's physical properties, stability, and potential interactions with biological targets.
The process of X-ray diffraction involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons of the atoms in the crystal scatter the X-rays, leading to a diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is ultimately resolved. frontiersin.orgnih.gov
For heterocyclic compounds, X-ray crystallography confirms the planar or non-planar nature of the ring systems, the conformation of substituents, and the presence of various non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions are fundamental in dictating the crystal packing and can influence properties like solubility and melting point. mdpi.com
While specific crystallographic data for this compound is not publicly available, the analysis of related heterocyclic structures provides insight into the expected findings. For instance, studies on similar fused ring systems often reveal intricate hydrogen bonding networks, which can significantly influence the supramolecular architecture. mdpi.com The following table presents representative crystallographic data for a related heterocyclic compound to illustrate the type of information obtained from a single-crystal X-ray diffraction study.
Interactive Data Table: Representative Crystallographic Data for a Heterocyclic Compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.23510(10) |
| b (Å) | 26.0156(4) |
| c (Å) | 12.4864(2) |
| β (°) | 93.243(2) |
| Volume (ų) | 2022.17(6) |
| Z | 8 |
| Density (calculated) (mg/m³) | 1.519 |
Note: This data is for a related triazolopyridazinoindole compound and is presented for illustrative purposes. mdpi.com
Advanced Techniques for Impurity Profiling and Quantification in Synthetic Batches
Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug substance. waters.com For a compound like this compound, a comprehensive impurity profile would involve the identification, quantification, and characterization of any unwanted chemical entities that may be present in the synthetic batches. These impurities can originate from starting materials, intermediates, by-products of the synthesis, or degradation products.
Advanced analytical techniques are essential for detecting and quantifying impurities, often at trace levels. researchgate.net The choice of method depends on the nature of the impurities and the complexity of the matrix.
Common Types of Impurities in the Synthesis of Heterocyclic Compounds:
Starting Materials and Intermediates: Unreacted starting materials and intermediates are common process-related impurities.
By-products: Competing side reactions can lead to the formation of structurally related impurities.
Degradation Products: The active pharmaceutical ingredient (API) may degrade under certain conditions of light, heat, or pH, leading to the formation of degradation products.
Residual Solvents: Solvents used during the synthesis and purification steps may remain in the final product. shimadzu.com
Advanced Analytical Techniques for Impurity Profiling:
A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation and quantification of non-volatile and thermally labile impurities. researchgate.netmdpi.com Reversed-phase HPLC with UV detection is commonly used for routine analysis. For more complex separations, hydrophilic interaction liquid chromatography (HILIC) can be employed, especially for polar compounds. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry provides a powerful tool for the identification and quantification of impurities. researchgate.net LC-MS allows for the determination of the molecular weight of impurities, which is a crucial step in their structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the method of choice for the analysis of volatile and semi-volatile impurities, particularly residual solvents. google.comshimadzu.com Headspace GC-MS is often used to introduce the volatile analytes into the system while leaving the non-volatile API behind. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an invaluable tool for the structural elucidation of unknown impurities that have been isolated.
The following table summarizes the key analytical techniques used for impurity profiling and their specific applications in the context of synthesizing a compound like this compound.
Interactive Data Table: Advanced Analytical Techniques for Impurity Profiling
| Technique | Principle | Application in Oxazolopyridine Research |
|---|---|---|
| HPLC-UV | Separation based on polarity, detection by UV absorbance. researchgate.net | Quantification of known impurities and degradation products. |
| LC-MS | Separation by chromatography, identification by mass-to-charge ratio. researchgate.net | Identification of unknown impurities and confirmation of suspected by-products. |
| GC-MS | Separation of volatile compounds, identification by mass spectrometry. shimadzu.com | Analysis of residual solvents and volatile organic impurities. |
| NMR | Analysis of the magnetic properties of atomic nuclei. | Structural elucidation of isolated impurities. |
Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set thresholds for the reporting, identification, and qualification of impurities in new drug substances. Therefore, the development and validation of sensitive and specific analytical methods are paramount in the manufacturing of high-quality this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Aminomethyl)oxazolo[4,5-c]pyridine, and how can reaction efficiency be optimized?
- Methodology :
- Microwave-assisted synthesis : Utilize tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst under microwave irradiation for rapid cyclization (10 minutes, 78% yield) .
- Acid-catalyzed protocols : Employ silica-supported perchloric acid for one-pot synthesis under ambient conditions, ensuring high regioselectivity via DFT-based local nucleophilicity descriptors (B3LYP/6-311G++(d,p) level) .
- Multi-step organic reactions : Combine piperazine derivatives with oxazolo[4,5-c]pyridine precursors, followed by hydrobromide salt crystallization for structural stability .
Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?
- Methodology :
- X-ray crystallography : Resolve low-temperature crystal structures (e.g., P-1, I2/a, or C2/c space groups) to determine unit cell parameters and hydrogen-bonding patterns (N–H⋯Br interactions) .
- Spectroscopic analysis : Use -NMR, -NMR, IR, and mass spectrometry to confirm substituent positioning and purity .
Q. What are the primary biological targets or pharmacological applications identified for this compound derivatives?
- Methodology :
- Histamine H3 receptor antagonism : Evaluate CNS-targeted activity via ADME profiling (Lipinski’s rules, bioavailability radar) and in vitro binding assays for neurodegenerative disease applications .
- Antimicrobial activity : Assess minimum inhibitory concentrations (MICs) against Gram-positive (e.g., E. faecalis) and Gram-negative (e.g., P. aeruginosa) strains using microdilution assays .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict regioselectivity in the synthesis of this compound derivatives?
- Methodology :
- Regioselectivity analysis : Compute local nucleophilicity indices () at the B3LYP/6-311G++(d,p) level to rationalize preferential cyclization sites during acid-catalyzed reactions .
- HOMO-LUMO gap studies : Calculate values (e.g., 4.35–4.49 eV for active derivatives) to correlate electronic properties with antimicrobial efficacy .
Q. What methodologies are employed to resolve contradictions in antimicrobial activity data across structurally similar oxazolo[4,5-c]pyridine derivatives?
- Methodology :
- Molecular docking and dynamics : Simulate ligand-DNA gyrase interactions (RMSD < 0.165 nm) to identify binding stability discrepancies between derivatives .
- Substituent effect analysis : Compare trifluoromethyl (P6) vs. methoxy (P5) groups to explain MIC variations (e.g., 8–16 μg mL) against drug-resistant isolates .
Q. What strategies are recommended for modifying the this compound scaffold to enhance blood-brain barrier penetration for CNS-targeted therapies?
- Methodology :
- Piperazine functionalization : Introduce 4-n-propylpiperazine groups to improve lipophilicity (logP) while maintaining H3 receptor affinity .
- ADME optimization : Use in silico tools to predict CNS permeability (e.g., polar surface area < 90 Å) and metabolic stability via cytochrome P450 inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
